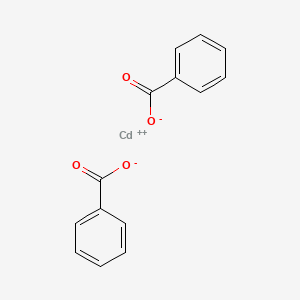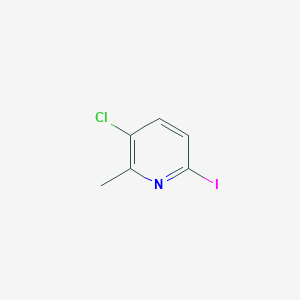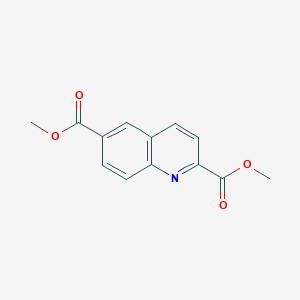![molecular formula C21H25N5O3 B12845478 N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound has a molecular formula of C21H25N5O3 and a molecular weight of 395.45 . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The preparation of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-allyl-3-butylxanthine with 4-aminobenzyl acetate under specific conditions to yield the desired product . The reaction typically requires a solvent such as benzene or petroleum ether, and the product is often recrystallized to achieve purity .
Análisis De Reacciones Químicas
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is widely used in scientific research due to its unique properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: As a biochemical tool to study enzyme interactions and cellular processes.
Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK), by binding to the active site and preventing substrate binding . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular signaling.
Comparación Con Compuestos Similares
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)xanthine: Another xanthine derivative with similar biological activities.
3-Cyclopropylmethylxanthine: A xanthine derivative with modifications at the N-3 position, leading to different biological effects.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide.
Propiedades
Fórmula molecular |
C21H25N5O3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O3/c1-4-6-12-26-19-17(20(28)25-21(26)29)23-18(24-19)16(7-5-2)14-8-10-15(11-9-14)22-13(3)27/h5,8-11,16H,2,4,6-7,12H2,1,3H3,(H,22,27)(H,23,24)(H,25,28,29) |
Clave InChI |
VOEXCHPTLZWURG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C(=O)NC1=O)NC(=N2)C(CC=C)C3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
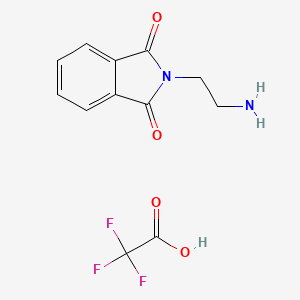
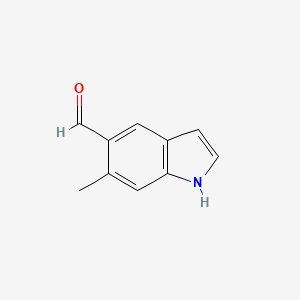

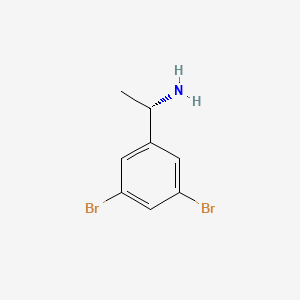
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)

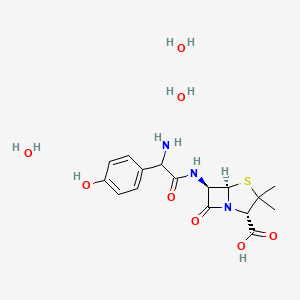
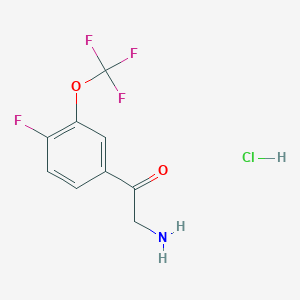
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
